molecular formula C8H15ClN4O B1379704 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride CAS No. 1402709-99-2

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride

Cat. No. B1379704
M. Wt: 218.68 g/mol
InChI Key: LJUYVSZGYZIADB-UHFFFAOYSA-N
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Description

“1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the use of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The molecular structure of “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the structure of a similar compound was confirmed by mass spectrometry, which gave a molecular ion peak consistent with the molecular formula .


Chemical Reactions Analysis

The chemical reactions involving “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” can be analyzed using various techniques. For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” can be analyzed using various techniques. For instance, the FT-IR spectrum of a similar compound contained a broad band attributed to the sulfonyl antisymmetric stretching vibration of the corresponding sulfonamide derivative .

Scientific Research Applications

  • Synthesis and Characterization of Novel Derivatives :

    • A range of derivatives of 1,2,4-oxadiazole and piperazine, including 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, have been synthesized and characterized. These compounds have been studied for their structural properties using various techniques like UV, FT-IR, NMR, and mass spectrometry (Sharma, Kumar, & Pathak, 2014).
  • Antimicrobial and Antifungal Activities :

    • Some derivatives have shown significant antimicrobial and antifungal activities. This includes the evaluation of their effects against various bacterial and fungal strains, indicating potential applications in developing new antibacterial and antifungal agents (Huibin, 2004).
  • Anti-Inflammatory and Anticancer Activities :

    • Compounds synthesized using 1,2,4-oxadiazole and piperazine frameworks have been tested for their anti-inflammatory and anticancer properties. Some derivatives were found to exhibit notable anti-inflammatory effects and showed activity against specific cancer cell lines (Koksal, Yarim, Erdal, & Bozkurt, 2013).
  • Antidepressant and Antianxiety Activities :

    • Research has also explored the antidepressant and antianxiety activities of derivatives. These studies involved behavioral tests on animal models, indicating potential applications in treating mood disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
  • Antituberculostatic and Anticonvulsant Activities :

Future Directions

The future directions for “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” could involve further exploration of its potential biological activities. For instance, 1,2,4-oxadiazole derivatives have shown potential as antibacterial agents , suggesting that this compound could also have potential applications in this area.

properties

IUPAC Name

5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUYVSZGYZIADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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